Deucravacitinib - 1609392-27-9

Deucravacitinib

Catalog Number: EVT-263372
CAS Number: 1609392-27-9
Molecular Formula: C20H22N8O3
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deucravacitinib is a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor [ [], [], [] ]. It is classified as a small molecule inhibitor and plays a crucial role in scientific research by providing a tool to investigate the role of TYK2 in various biological processes and disease models [ [], [] ].

Future Directions
  • Expanding therapeutic applications: Investigating the therapeutic potential of Deucravacitinib for other immune-mediated diseases, such as inflammatory bowel disease, Crohn's disease, and multiple sclerosis [ [] ].
  • Long-term safety and efficacy: Conducting long-term studies to assess the safety and efficacy of Deucravacitinib in various patient populations and disease states [ [], [] ].
  • Mechanism-based biomarker discovery: Identifying biomarkers that predict response to Deucravacitinib treatment and facilitate personalized medicine approaches [ [] ].
  • Combination therapies: Evaluating the efficacy of Deucravacitinib in combination with other therapies to improve treatment outcomes [ [] ].
Source and Classification

Deucravacitinib was developed by Bristol Myers Squibb and is classified under the category of protein kinase inhibitors, specifically targeting the pseudokinase domain of tyrosine kinase 2. It is recognized for its selective inhibition, which helps mitigate unwanted effects on other kinases, making it a promising candidate for targeted therapies in immunology and dermatology .

Synthesis Analysis

Methods and Technical Details

The synthesis of deucravacitinib involves several advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of Key Intermediates: Initial reactions involve the creation of pyridazine derivatives, which serve as the backbone for further modifications.
  2. Deuteration: The incorporation of deuterium into the molecular structure is achieved through specific reactions that allow for the substitution of hydrogen atoms with deuterium, enhancing the drug's stability and metabolic profile.
  3. Purification: Techniques such as recrystallization and chromatography are employed to isolate and purify the final product, ensuring high purity levels necessary for clinical applications .
Molecular Structure Analysis

Structure and Data

The molecular formula of deucravacitinib is C15H16D3N5OC_{15}H_{16}D_3N_5O, where DD represents deuterium. Its structural representation reveals a complex arrangement that includes:

  • A pyridazine core
  • A cyclopropanecarbonylamino group
  • A methoxy-3-(1-methyl-1,2,4-triazol-3-yl) aniline moiety

This structure allows deucravacitinib to effectively bind to the allosteric site of tyrosine kinase 2, inhibiting its activity without competing directly with ATP .

Chemical Reactions Analysis

Reactions and Technical Details

Deucravacitinib undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Synthesis Reactions: The formation of intermediates involves nucleophilic substitutions and coupling reactions that build the complex structure of deucravacitinib.
  2. Biological Interactions: In vivo, deucravacitinib interacts with tyrosine kinase 2 through allosteric modulation, leading to altered phosphorylation states of downstream signaling proteins such as signal transducer and activator of transcription proteins (STATs). This modulation prevents excessive immune responses triggered by pro-inflammatory cytokines .
Mechanism of Action

Deucravacitinib functions primarily by binding to the pseudokinase domain of tyrosine kinase 2, stabilizing it in an inactive conformation. This action effectively blocks the activation of downstream signaling pathways involved in immune responses. Specifically, it inhibits the phosphorylation of STAT proteins that would normally propagate inflammatory signals in response to cytokines like interferon-alpha and interleukin-6.

The mechanism can be summarized as follows:

  1. Binding: Deucravacitinib binds to the allosteric site on tyrosine kinase 2.
  2. Inhibition: This binding prevents the transition to an active state.
  3. Signal Modulation: The inhibition reduces STAT activation, thereby decreasing inflammatory cytokine production .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 299.38 g/mol
  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Deucravacitinib exhibits good stability under physiological conditions due to its deuterated structure.
  • pKa: The compound has specific pKa values that influence its ionization state at physiological pH, impacting absorption and distribution.

These properties are critical for determining the pharmacokinetics and bioavailability of deucravacitinib in clinical settings .

Applications

Deucravacitinib has been primarily investigated for its applications in treating autoimmune disorders, particularly psoriasis. Clinical trials have demonstrated its efficacy in reducing disease severity by modulating immune responses without significant systemic immunosuppression. Additionally, ongoing research is exploring its potential use in other conditions characterized by dysregulated immune activity, such as ulcerative colitis and Crohn's disease.

Properties

CAS Number

1609392-27-9

Product Name

Deucravacitinib

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

Molecular Formula

C20H22N8O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3

InChI Key

BZZKEPGENYLQSC-FIBGUPNXSA-N

SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Solubility

Soluble in DMSO

Synonyms

BMS-986165; BMS 986165; BMS986165;

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.